molecular formula C9H11N3O B568072 3-(Pyridin-2-YL)piperazin-2-one CAS No. 1246548-67-3

3-(Pyridin-2-YL)piperazin-2-one

Cat. No. B568072
M. Wt: 177.207
InChI Key: ADYXBLPHBPSVKO-UHFFFAOYSA-N
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Description

“3-(Pyridin-2-YL)piperazin-2-one” is a chemical compound that is a derivative of piperazine . It has a molecular weight of 177.21 . Some derivatives of this substance are known to act as potent and selective α2-adrenergic receptor antagonists .


Synthesis Analysis

The synthesis of piperazine derivatives has been a topic of interest in recent years due to their wide range of biological and pharmaceutical activity . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of “3-(Pyridin-2-YL)piperazin-2-one” includes a pyridine linked to a piperazine by a single bond that is not part of a ring . The structures of similar compounds have been determined by single-crystal X-ray diffraction analysis .


Chemical Reactions Analysis

Piperazine and its derivatives show a wide range of biological and pharmaceutical activity. As a result, numerous methods have been reported for the synthesis of substituted piperazines . The ring formation reaction between (S, S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines .


Physical And Chemical Properties Analysis

“3-(Pyridin-2-YL)piperazin-2-one” is a solid at room temperature .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding prolonged or repeated exposure .

properties

IUPAC Name

3-pyridin-2-ylpiperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c13-9-8(11-5-6-12-9)7-3-1-2-4-10-7/h1-4,8,11H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADYXBLPHBPSVKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C(N1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Pyridin-2-YL)piperazin-2-one

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